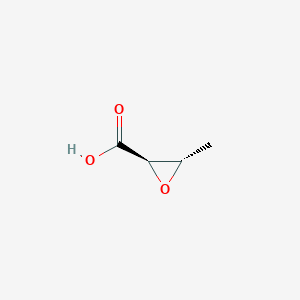
rac-(2R,3S)-3-methyloxirane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,3S)-3-methyloxirane-2-carboxylic acid: is a chiral compound that exists as a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is notable for its applications in various fields, including organic synthesis and pharmaceutical research. The presence of both an oxirane (epoxide) ring and a carboxylic acid group makes it a versatile intermediate in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method to synthesize rac-(2R,3S)-3-methyloxirane-2-carboxylic acid involves the epoxidation of alkenes. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Hydrolysis of Epoxides: Another method involves the hydrolysis of epoxides in the presence of acidic or basic catalysts to yield the desired carboxylic acid.
Industrial Production Methods: Industrial production often employs bioresolution techniques using specific enzymes or microbial strains to achieve high enantioselectivity. For example, the use of epoxide hydrolase-producing strains like Galactomyces geotrichum has been reported to produce high enantioselectivity in the synthesis of similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: rac-(2R,3S)-3-methyloxirane-2-carboxylic acid can undergo oxidation reactions to form corresponding diols or ketones.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products:
Diols: Formed from the oxidation of the epoxide ring.
Alcohols and Aldehydes: Resulting from the reduction of the carboxylic acid group.
Substituted Epoxides: Produced through nucleophilic substitution reactions.
Applications De Recherche Scientifique
rac-(2R,3S)-3-methyloxirane-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs and as a building block for active pharmaceutical ingredients.
Biological Studies: It is employed in studying enzyme mechanisms and as a substrate in enzymatic reactions.
Industrial Applications: The compound is used in the production of fine chemicals and as a precursor in polymer synthesis
Mécanisme D'action
The mechanism of action of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of stable adducts. This reactivity is exploited in enzyme inhibition studies and in the design of enzyme inhibitors.
Comparaison Avec Des Composés Similaires
rac-(2R,3S)-3-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid: This compound shares a similar structural framework but differs in the presence of a pyrrolidine ring instead of an oxirane ring.
(2R,3S)-isocitric acid: Another compound with similar stereochemistry but different functional groups, used in biochemical studies.
Uniqueness: rac-(2R,3S)-3-methyloxirane-2-carboxylic acid is unique due to its combination of an epoxide ring and a carboxylic acid group, which provides a versatile platform for various chemical transformations and applications in different fields.
Propriétés
Numéro CAS |
50468-19-4; 96150-05-9 |
|---|---|
Formule moléculaire |
C4H6O3 |
Poids moléculaire |
102.089 |
Nom IUPAC |
(2R,3S)-3-methyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C4H6O3/c1-2-3(7-2)4(5)6/h2-3H,1H3,(H,5,6)/t2-,3+/m0/s1 |
Clé InChI |
SEDGGCMDYFKAQN-STHAYSLISA-N |
SMILES |
CC1C(O1)C(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


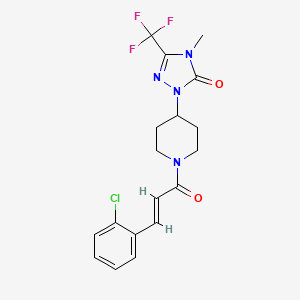
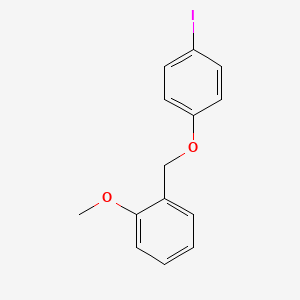

![2-[5-(2-Ethylhexyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2661379.png)

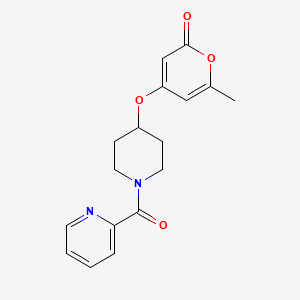
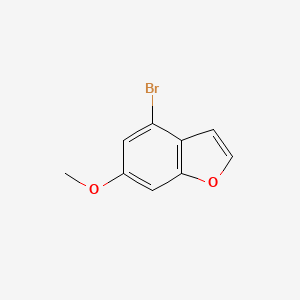
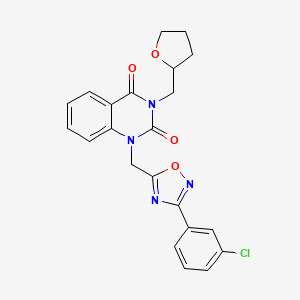
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2661388.png)
![N-(2-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2661390.png)
![(2E)-2-cyano-N-[4-(trifluoromethoxy)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2661393.png)
![6-Acetyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2661394.png)
amine](/img/structure/B2661395.png)
![3-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2661396.png)
